molecular formula C11H9FN2O3 B1375449 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 1239726-11-4

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1375449
CAS No.: 1239726-11-4
M. Wt: 236.2 g/mol
InChI Key: APAWIBFJIYLTND-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.

    Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction, where the pyrazole intermediate is treated with a methoxyalkyl halide under basic conditions.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters

Scientific Research Applications

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWIBFJIYLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

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